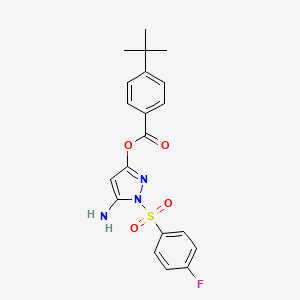

5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate

Description

5-Amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate is a synthetic small molecule characterized by a pyrazole core substituted with an amino group, a 4-fluorobenzenesulfonyl moiety, and a 4-tert-butylbenzoate ester. Its synthesis typically involves the reaction of pyrazole derivatives with activated sulfonyl chlorides and benzoic acid derivatives under coupling conditions, as exemplified in similar compounds .

Properties

IUPAC Name |

[5-amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-20(2,3)14-6-4-13(5-7-14)19(25)28-18-12-17(22)24(23-18)29(26,27)16-10-8-15(21)9-11-16/h4-12H,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWISNDFUUISSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . The structure includes a pyrazole ring substituted with a fluorobenzenesulfonyl group and a tert-butylbenzoate moiety, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential effectiveness against bacterial and viral pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted by Azzam et al. (2019) explored the anticancer properties of similar pyrazole derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that the presence of the sulfonyl group enhances their activity.

Case Study 2: Enzyme Inhibition

In a screening assay for enzyme inhibitors, the compound was tested against cathepsin B, a target implicated in cancer progression. The IC50 value obtained was 1260 nM, indicating moderate inhibitory activity. This finding supports the potential use of this compound in therapeutic applications targeting protease-mediated pathways .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance:

- Intramolecular Interactions : The presence of intramolecular hydrogen bonds within the pyrazole ring has been shown to stabilize the structure and enhance its interaction with biological targets .

- Substituent Effects : The introduction of various substituents on the benzene rings significantly affects the compound's lipophilicity and overall biological activity.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl derivatives exhibit significant anticancer activities. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The compound's structural features allow it to interact with various biological targets, leading to cytotoxic effects on human cancer cell lines such as HCT-116, MCF-7, and HeLa .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has been noted for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests potential applications in treating cognitive disorders by enhancing acetylcholine levels .

Synthesis and Characterization

The synthesis of 5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole core.

- Sulfonylation : Introducing the sulfonyl group, which is crucial for enhancing the compound's biological activity.

- Esterification : The final step involves forming the ester with 4-tert-butylbenzoic acid to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl derivatives. Modifications at various positions on the pyrazole ring or the benzoate moiety can lead to variations in biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituents on the phenyl ring | Altered binding affinity to target proteins |

| Variations in sulfonamide group | Enhanced cytotoxicity against specific cancer cell lines |

These insights guide further development of more potent analogs .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in preclinical settings:

- Study A : Investigated a series of pyrazole derivatives for their anticancer properties, revealing that specific modifications enhance their ability to induce apoptosis in breast cancer cells .

- Study B : Focused on the enzyme inhibition profile of similar compounds, demonstrating effective inhibition of acetylcholinesterase and suggesting potential use in Alzheimer's treatment .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

- Methoxy groups enhance lipophilicity but may decrease metabolic stability compared to fluorine .

- [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone (SI112): This benzamide analogue () replaces the sulfonate ester with a ketone linker. The absence of the sulfonyl group reduces polarity, impacting solubility and membrane permeability .

Variations in the Aromatic Ester Group

- 4-tert-Butylbenzoate vs. The tert-butyl group in the target compound enhances steric bulk, which may improve selectivity for certain enzyme targets .

Antimicrobial Activity

Compounds with 4-fluorobenzenesulfonyl groups, such as those in (e.g., 2-Methoxy-4-(Nonanamidomethyl)Phenyl 4-Fluorobenzenesulfonate), exhibit moderate antibacterial activity against Gram-positive bacteria (MIC: 8–16 µg/mL). The target compound’s pyrazole-amino-sulfonate scaffold may similarly target bacterial enzymes like dihydropteroate synthase, though direct data are lacking .

Kinase Inhibition

Pyrazole-sulfonamide derivatives (e.g., AZD1152 in ) inhibit kinases such as Aurora B. The tert-butylbenzoate group in the target compound may confer distinct selectivity profiles due to its bulky substituent, which could hinder access to active sites compared to smaller analogues .

Physicochemical Properties

Table 1. Key Properties of Selected Analogues

*Calculated using ChemDraw. †Estimated based on analogous syntheses in –3.

Q & A

Q. What are the key steps in synthesizing 5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl 4-<i>tert</i>-butylbenzoate?

The synthesis typically involves:

- Amine protection : Use of tert-butoxycarbonyl (Boc) or similar groups to protect the pyrazole amino group during sulfonylation .

- Sulfonylation : Reaction of the protected pyrazole intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Esterification : Coupling the sulfonylated pyrazole with 4-<i>tert</i>-butylbenzoic acid via carbodiimide-mediated activation (e.g., DCC/DMAP) .

- Deprotection : Acidic cleavage (e.g., TFA) to regenerate the free amine .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .

- Characterization :

- NMR : and NMR to confirm substituent positions (e.g., tert-butyl at δ ~1.3 ppm, fluorobenzenesulfonyl aromatic protons at δ ~7.5–8.0 ppm) .

- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> ~500–550 Da) .

Q. What solvents and reaction conditions are optimal for its stability?

- Solvents : Dimethyl sulfoxide (DMSO) for solubility in biological assays; ethanol or acetonitrile for synthetic steps .

- Stability : Avoid prolonged exposure to strong acids/bases to prevent sulfonamide cleavage or ester hydrolysis. Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How do structural variations in the sulfonyl and benzoate groups impact biological activity?

- Structure-Activity Relationship (SAR) Insights :

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- X-ray Diffraction : Single-crystal analysis (e.g., space group , Z = 4) reveals dihedral angles between pyrazole and benzene rings (e.g., ~15–25°), critical for docking studies .

- Data Discrepancies : Differences in torsion angles (e.g., C–S–N–C) may arise from packing effects; use DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical geometries .

Q. What strategies mitigate by-product formation during sulfonylation?

- Optimized Conditions :

- Use anhydrous dichloromethane and slow addition of sulfonyl chloride to minimize hydrolysis .

- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

- Quench excess reagent with ice-cold water and extract with ethyl acetate .

Q. How does this compound interact with biological targets like kinases or GPCRs?

- Mechanistic Studies :

- Enzyme Inhibition Assays : IC50 determination using fluorescence polarization (e.g., for kinase inhibition) .

- Molecular Dynamics Simulations : Analyze sulfonamide group interactions with ATP-binding pockets (e.g., in EGFR kinase) .

- SAR by NMR : Fragment-based screening to map binding hotspots .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Hypothesis : The tert-butyl group enhances lipophilicity, but the sulfonamide moiety introduces polarity.

- Methodology :

- Measure log<i>P</i> via shake-flask method (expected ~2.5–3.5) .

- Use Hansen solubility parameters to optimize solvent mixtures (e.g., DMSO:water for assays) .

Q. Why do NMR spectra vary between synthetic batches?

- Root Causes :

- Residual solvents (e.g., ethyl acetate) affecting integration .

- Rotameric equilibria of the sulfonamide group at room temperature .

- Solutions :

- Acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d6) to coalesce rotamer signals .

- Use DEPT-135 or HSQC to resolve overlapping peaks .

Methodological Recommendations

Q. What computational tools predict metabolic pathways for this compound?

- Software :

- Meteor Nexus : Identifies likely Phase I/II metabolites (e.g., tert-butyl hydroxylation or sulfonamide glucuronidation) .

- SwissADME : Estimates bioavailability and blood-brain barrier penetration .

Q. How to design analogs with improved pharmacokinetics?

- Strategies :

- Introduce PEGylated substituents to enhance aqueous solubility .

- Replace ester with amide to reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.